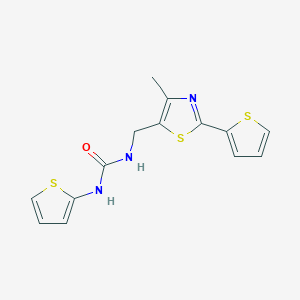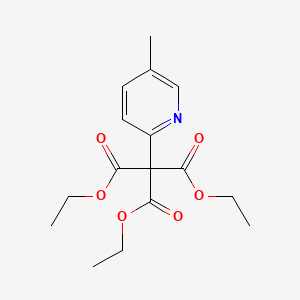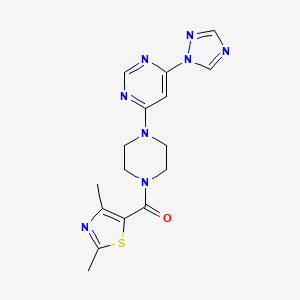![molecular formula C16H14N4O8 B2446688 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-31-3](/img/structure/B2446688.png)
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a furan ring, a carboxamide group (-CONH2), an oxadiazole ring, and a trimethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, amide coupling, and heterocycle formation . The trimethoxyphenyl group could potentially be introduced via a reaction with a trimethoxybenzene derivative .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The trimethoxyphenyl group is a six-membered benzene ring with three methoxy groups (-OCH3) attached . The oxadiazole is a five-membered ring containing three carbon atoms and two nitrogen atoms . The furan is a five-membered ring with four carbon atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive groups. For example, the nitro group could potentially undergo reduction to form an amine, and the carboxamide could participate in various condensation reactions .
Scientific Research Applications
- Their potential in combating infectious diseases highlights their importance in antimicrobial research .
- Their diverse properties make them intriguing candidates for further investigation in various biomedical applications .
Anti-Cancer Effects
Anti-Fungal and Anti-Bacterial Properties
Antiviral Activity
Anti-Parasitic Agents
Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties
Core Structure in Therapeutically Interesting Drugs
Future Directions
properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPXGNKEXUPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)


![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)
![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)






